molecular formula C9H8ClFO3 B158682 2-(2-Chloro-4-fluorophenoxy)propanoic acid CAS No. 1892-92-8

2-(2-Chloro-4-fluorophenoxy)propanoic acid

Cat. No. B158682
CAS RN: 1892-92-8
M. Wt: 218.61 g/mol
InChI Key: DWFWGWPUJSFRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Chloro-4-fluorophenoxy)propanoic acid” is a chemical compound with the molecular formula C9H8ClFO3 . It is a solid substance .


Molecular Structure Analysis

The InChI code for “2-(2-Chloro-4-fluorophenoxy)propanoic acid” is 1S/C9H8ClFO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13) . The compound has a molecular weight of 218.61 g/mol .


Physical And Chemical Properties Analysis

“2-(2-Chloro-4-fluorophenoxy)propanoic acid” is a solid substance . It has a molecular weight of 218.61 g/mol . The compound has a topological polar surface area of 46.5 Ų .

Scientific Research Applications

Herbicide Detection and Analysis

  • A study describes a method for detecting phenoxy herbicides like 2-(2-Chloro-4-fluorophenoxy)propanoic acid in water, highlighting the importance of derivatization and phase transfer catalysts in the analysis process, allowing for sensitive determination with an enrichment factor of 288-fold over non-catalyzed procedures (Nuhu et al., 2012).

Synthesis and Structural Analysis

  • Research on the synthesis of compounds like p-fluorophenoxy propionic acid from p-fluorophenol and 3-chloropropanoic acid, catalyzed by PEG-400/KI, offers insights into the chemical processes and factors influencing the production of these compounds (Wu Li-huan, 2006).

Biological Activity and Molecular Interactions

  • A study on 2-(4-Chloro-phenoxy)propanoic acid and its analogues investigated their ability to block chloride membrane conductance in rat striated muscle, evaluating the influence of chemical modifications on biological activity (Carbonara et al., 2001).

Environmental Fate and Degradation

  • The photodegradation of Cyhalofop-butyl and its primary metabolite, which includes compounds like 2-(4-chloro-2-methylphenoxy)propanoic acid, was studied in different aquatic systems, revealing the rapid degradation under UV irradiation and stability under simulated sunlight (Pinna & Pusino, 2011).

Adsorption and Soil Interaction

  • A comprehensive review of the sorption experiments of phenoxy herbicides, including 2-(2,4-dichlorophenoxy)propanoic acid, to various soil components, providing insights into their potential environmental impact and behavior in different soil types (Werner et al., 2012).

Safety And Hazards

The compound has a GHS07 signal word “Warning” and is classified as Acute Tox. 4 Oral . It should be handled with care to avoid hazards .

properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFWGWPUJSFRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397334
Record name 2-(2-chloro-4-fluorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-fluorophenoxy)propanoic acid

CAS RN

1892-92-8
Record name 2-(2-chloro-4-fluorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-4-fluorophenoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-4-fluorophenoxy)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Chloro-4-fluorophenoxy)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Chloro-4-fluorophenoxy)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Chloro-4-fluorophenoxy)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Chloro-4-fluorophenoxy)propanoic acid

Citations

For This Compound
1
Citations
JD Williams, MC Torhan, VR Neelagiri, C Brown… - Bioorganic & medicinal …, 2015 - Elsevier
The increasing prevalence of drug-resistant bacterial infections is driving the discovery and development not only of new antibiotics, but also of inhibitors of virulence factors that are …
Number of citations: 42 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.